(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
Overview
Description
“(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a methyl group (CH3), a piperidin-4-yl group (a six-membered ring with one nitrogen atom and four carbon atoms), and an amine group (NH2), all connected in some way .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group. For example, the benzyl group might be introduced through a reaction with benzyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and position of polar groups .Scientific Research Applications
Dopamine D2 Receptor Ligands
Aromatic amines with halogen groups, such as "(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride," have been studied for their affinity towards dopamine D2 receptors. These receptors play a crucial role in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. Research indicates that compounds with a specific pharmacophore, including an aromatic moiety and a cyclic amine, exhibit high D2R affinity. This suggests potential applications in developing therapeutic agents for neuropsychiatric disorders (Jůza et al., 2022).
Interaction with DNA
Studies have shown that certain amines, including those structurally related to "this compound," can bind to the minor groove of DNA. This binding specificity is crucial for applications in fluorescent DNA staining and as a starting point for drug design targeting DNA interactions. The synthetic dye Hoechst 33258 and its analogs demonstrate strong binding to the minor groove of double-stranded B-DNA, emphasizing the importance of such compounds in biological research and therapeutic applications (Issar & Kakkar, 2013).
Aromatic Amines and Cancer Research
The mutagenicity and carcinogenicity of aromatic amines, including those with chloro groups, have been extensively reviewed. These compounds are metabolized into electrophiles that interact with DNA, leading to mutations and playing a central role in carcinogenesis. This understanding has significant implications for assessing cancer risk and developing strategies to mitigate exposure to such compounds (Chung, Chen, & Claxton, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVFTIMKNITWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.